molecular formula C17H12 B135719 7H-Benzo[c]fluorene CAS No. 205-12-9

7H-Benzo[c]fluorene

Cat. No.: B135719
CAS No.: 205-12-9
M. Wt: 216.28 g/mol
InChI Key: FRIJWEQBTIZQMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 7H-Benzo[c]fluorene, also known as Benzo©fluorene, is DNA . This compound is known to form adducts with DNA, which are pieces of DNA covalently bonded to a cancer-causing chemical .

Mode of Action

This compound interacts with DNA to form DNA adducts . This interaction involves the compound becoming metabolically activated and binding covalently to DNA . The formation of these adducts can interfere with normal DNA replication and transcription processes, potentially leading to mutations .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the DNA replication and transcription pathway . The formation of DNA adducts can disrupt these pathways, leading to errors in DNA replication and transcription . This disruption can potentially lead to mutations and the initiation of carcinogenesis .

Pharmacokinetics

It is known that the compound is a component of complex mixtures such as coal tar or cigarette smoke , suggesting that it can be absorbed into the body through inhalation or ingestion . Once in the body, it can be distributed to various tissues, metabolized, and eventually excreted .

Result of Action

The primary result of this compound’s action is the formation of DNA adducts . These adducts can lead to mutations and potentially initiate carcinogenesis . In fact, this compound has been identified as a potent lung tumorigen and a major DNA adduct-forming component of coal tar .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is a component of coal tar, cigarette smoke, and smog , suggesting that exposure to these environments can increase the risk of this compound intake and its subsequent actions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

The mutagenicity of 7H-Benzo[c]fluorene is mainly attributed to the formation of metabolites that are reactive and capable of forming DNA adducts . These adducts are formed in the lung of mice exposed to coal tar . The adducting properties of this compound have been studied both in vitro and in vivo .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It is a potent lung tumorigen and a major DNA adduct-forming component of coal tar . It has been shown to form considerably more lung DNA adducts than 11H-benzo[a]fluorene and 11H-benzo[b]fluorene .

Molecular Mechanism

The mechanism of action of this compound involves its metabolic activation to diol epoxide metabolites with an epoxide ring in the bay or fjord region . These metabolites are reactive and capable of forming DNA adducts . The type of cytochrome P450 involved in this process is thought to be CYP1A1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, animal feeding studies have demonstrated that this compound forms more lung DNA adducts than other similar compounds .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been found that the effects vary with different dosages . It has been shown to be a potent lung DNA adductor and is a candidate PAH for causing lung tumors in animals treated with coal tar .

Metabolic Pathways

This compound is metabolized by enzymes in the liver into more potent mutagenic compounds . This metabolism involves activation by the enzyme P-450 to diol epoxide metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7H-Benzo[c]fluorene can be synthesized through a multi-step process starting from 1-indanone. The steps include:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7H-Benzo[c]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7H-Benzo[c]fluorene has several scientific research applications:

Comparison with Similar Compounds

  • Benzo[a]pyrene
  • Benzo[b]fluorene
  • Benzo[k]fluorene

Comparison: 7H-Benzo[c]fluorene is unique due to its specific structure and the position of the additional benzene ring. Unlike benzo[a]pyrene, which has a bay region, this compound has a pseudo-bay region that reacts similarly during metabolic activation . This structural difference influences its reactivity and the types of DNA adducts it forms .

Properties

IUPAC Name

7H-benzo[c]fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJWEQBTIZQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874039
Record name 7H-Benzo[c]fluorene
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-12-9, 30777-20-9, 61089-87-0
Record name 7H-Benzo[c]fluorene
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Record name Benzo(c)fluorene
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Record name Benzo(c)fluorene
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Record name Benzofluorene
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Record name 7H-Benzo[c]fluorene
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Record name 7H-Benzo[c]fluorene
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Record name Benzo[c]fluorene
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Record name 3,4-BENZOFLUORENE
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Synthesis routes and methods

Procedure details

9.8 grams of the benzo(c) flurenone were dissolved in 200 ml of terahydrofuran and hydrogenated in the presence of 0.5 g of a palladium carbon catalyst containing 10 wt % palladium under atmospheric pressure and room temperature. The resulting product was dried over Na2SO4, the solvent removed and the residue extracted with pentane and filtered over silica gel. Colorless platelettes of 3,4-benzofluorene, also sometimes referred to as benzo(c) fluorene, were recovered.
Name
benzo(c) flurenone
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7H-Benzo[c]fluorene a potential carcinogen?

A1: this compound exhibits high carcinogenic potency, particularly in the lungs of animals. This is attributed to its ability to form DNA adducts, primarily in the lungs, after metabolic activation. [, , , , , , ] These adducts can disrupt DNA replication and repair mechanisms, potentially leading to mutations and cancer development.

Q2: Is this compound more carcinogenic than other PAHs like Benzo[a]pyrene?

A2: While Benzo[a]pyrene is often considered a potent carcinogen, research suggests that this compound might be even more potent in inducing lung tumors when ingested. [] Studies show that it forms significantly more lung DNA adducts than Benzo[a]pyrene in mice. [, ]

Q3: How is this compound metabolized in the body?

A3: this compound undergoes extensive metabolism, primarily in the liver, involving cytochrome P450 enzymes. [, , ] Major metabolic pathways include arene oxidation, N-oxidation, N-demethylation, O-demethylation, carbonyl reduction, glucuronidation, and sulfation. []

Q4: Which cytochrome P450 isoforms are primarily involved in this compound metabolism?

A4: Studies using specific inhibitors and inducers suggest that CYP3A, CYP2B, and CYP2C subfamilies, along with CYP2E1, contribute to the formation of N-demethylated metabolites. [] 9-Hydroxybenflurone, another metabolite, is formed with the involvement of CYP1A, CYP3A, and potentially CYP2E1. []

Q5: What is the significance of understanding the specific cytochrome P450 isoforms involved in this compound metabolism?

A5: Identifying the key enzymes responsible for this compound metabolism can help predict potential drug interactions and individual susceptibility to its carcinogenic effects. []

Q6: What structural features of this compound contribute to its genotoxic potential?

A6: The planar, polycyclic aromatic structure of this compound, with its bay region, plays a crucial role in its carcinogenic activity. [, ] This region is susceptible to metabolic activation, leading to the formation of diol epoxides, which are highly reactive and can bind to DNA, ultimately leading to mutations. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Research on derivatives of this compound, such as benfluron and dimefluron, reveals that structural modifications can significantly alter their pharmacological and toxicological profiles. [, , , , , , ] Introducing various substituents can influence their metabolism, target affinity, and overall activity.

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological samples?

A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as fluorescence and mass spectrometry, is widely used for analyzing this compound and its metabolites. [, , , , ] Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for PAH analysis. [, , ]

Q9: What are the environmental concerns associated with this compound?

A9: As a persistent organic pollutant, this compound can accumulate in the environment, posing risks to various organisms. [, ] Its presence in soil and water can lead to bioaccumulation in the food chain, potentially impacting human health. [, ]

Q10: What are the key areas for future research on this compound?

A10: Further investigations into the mechanisms of this compound-induced carcinogenicity, its detailed metabolic pathways in humans, and potential biomarkers of exposure and effect are crucial. [, ] Developing effective remediation strategies for contaminated sites and exploring alternative, less harmful compounds for industrial applications are also important avenues for research. [, ]

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